molecular formula C14H25N3O B438027 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone CAS No. 353470-05-0

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone

Cat. No.: B438027
CAS No.: 353470-05-0
M. Wt: 251.37g/mol
InChI Key: KUNVLFRFOSOFDZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 5,5-dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone follows established IUPAC conventions for organic compound naming. The compound's molecular formula C14H25N3O indicates a complex heterocyclic structure containing carbon, hydrogen, nitrogen, and oxygen atoms in specific arrangements that dictate its chemical and physical properties.

According to PubChem database records, the compound is registered under CAS number 353470-05-0 and maintains several systematic names that reflect different aspects of its molecular structure. The primary IUPAC name, 5,5-dimethyl-3-(2-piperazin-1-ylethylamino)cyclohex-2-en-1-one, provides a systematic description of the molecular architecture, beginning with the cyclohexenone core and progressing through the substituent groups. Alternative nomenclature includes 5,5-dimethyl-3-[(2-piperazin-1-ylethyl)amino]cyclohex-2-en-1-one and 5,5-dimethyl-3-{[2-(piperazin-1-yl)ethyl]amino}cyclohex-2-en-1-one, which represent equivalent systematic descriptions using different bracketing conventions.

The nomenclature system follows established precedence rules where functional groups are prioritized according to their chemical importance. In this compound, the ketone functionality takes precedence as the principal functional group, designated by the "-one" suffix, while the amino and piperazine substituents are treated as substituent groups. The positional numbering system begins at the carbonyl carbon, with the 5,5-dimethyl substitution indicating geminal methyl groups at the fifth position of the cyclohexenone ring, and the 3-position substitution indicating the location of the aminoethylpiperazine side chain.

Database synonyms include various representations such as MLS000067582, MFCD00813261, and CHEMBL3211599, which serve as unique identifiers in different chemical databases and research contexts. These alternative identifiers facilitate cross-referencing and data retrieval across multiple chemical information systems, supporting comprehensive literature searches and structural analysis.

Properties

IUPAC Name

5,5-dimethyl-3-(2-piperazin-1-ylethylamino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-14(2)10-12(9-13(18)11-14)16-5-8-17-6-3-15-4-7-17/h9,15-16H,3-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNVLFRFOSOFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCN2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine-Alkylation and Cyclohexenone Functionalization

A primary route involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 2-piperazin-1-ylethylamine under controlled conditions. In a patent-described procedure, the amine intermediate is prepared via alkylation of piperazine with 2-chloroethylamine hydrochloride, followed by condensation with the diketone. The reaction is typically conducted in dichloromethane (DCM) or acetonitrile at 50–60°C for 2–4 hours, yielding the enamine product after acid-base workup. For example:

  • Step 1 : Piperazine (1.0 equiv) is alkylated with 2-chloroethylamine (1.2 equiv) in DCM using triethylamine (TEA) as a base.

  • Step 2 : The resulting 2-piperazin-1-ylethylamine is reacted with 5,5-dimethylcyclohexane-1,3-dione (1.0 equiv) in refluxing acetonitrile, followed by acidification with HCl and basification with K₂CO₃ to isolate the product.

Key Data :

ParameterValueSource
SolventAcetonitrile/DCM
Temperature50–60°C
Reaction Time2–4 hours
Yield40–60%

Acid Chloride-Mediated Coupling

An alternative method employs cyclohexanecarbonyl chloride as an activating agent. In this approach, the amine intermediate is acylated with the acid chloride in DCM, followed by intramolecular cyclization to form the enone. The process requires strict anhydrous conditions and catalytic TEA to neutralize HCl byproducts.

Microwave-Assisted Synthesis

Solvent-Free Catalytic Amination

Building on methodologies for analogous cyclohex-2-enones, microwave irradiation significantly enhances reaction efficiency. Sodium bisulfate-silica (NaHSO₄-SiO₂) serves as a heterogeneous catalyst, enabling solvent-free condensation between 5,5-dimethylcyclohexane-1,3-dione and 2-piperazin-1-ylethylamine. The microwave protocol reduces reaction times from hours to minutes (3–10 minutes at 260 W) and improves yields by minimizing side reactions.

Advantages :

  • Eco-friendly : Eliminates volatile organic solvents.

  • Scalability : Achieves 70–76% yields for structurally similar compounds.

  • Reusability : NaHSO₄-SiO₂ catalyst retains activity for ≥5 cycles.

Reaction Conditions :

ParameterValueSource
CatalystNaHSO₄-SiO₂ (10% w/w)
Power260 W
Temperature30–45°C
Yield70–76%

Catalytic and Solvent Effects

Role of Bases and Catalysts

Triethylamine is critical for neutralizing HCl in traditional methods, while NaHSO₄-SiO₂ in microwave synthesis promotes proton transfer and accelerates enamine formation. Comparative studies indicate that polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction rates but require post-reaction purification via liquid-liquid extraction.

Solvent Optimization

  • Dichloromethane/Methanol Mixtures : Used for extracting the product from aqueous phases, with a 10:1 ratio optimizing solubility.

  • Isopropanol/Ethyl Acetate Trituration : Purifies the crude product by removing polar impurities.

Purification and Characterization

Isolation Techniques

Post-synthesis, the product is isolated via:

  • Acid-Base Extraction : The reaction mixture is acidified with HCl, filtered, and basified to precipitate the free base.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes pure product.

Spectroscopic Validation

  • IR Spectroscopy : Confirms C=O (1656–1658 cm⁻¹) and N-H (3280–3350 cm⁻¹) stretches.

  • NMR : ¹H NMR (CDCl₃) shows signals at δ 1.05 (s, 6H, CH₃), δ 2.50–2.70 (m, 8H, piperazine), and δ 5.30 (s, 1H, enone proton).

  • Mass Spectrometry : Molecular ion peak at m/z 251.37 [M+H]⁺ aligns with the theoretical mass .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the cyclohexenone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially modulating their activity. The cyclohexenone ring may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The target compound belongs to a family of 5,5-dimethylcyclohex-2-enone derivatives with diverse amine substituents. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-(Piperazin-1-yl)ethylamino C₁₄H₂₅N₃O 251.37 Potential biological activity; complex synthesis
5,5-Dimethyl-3-(phenylamino)cyclohex-2-enone Phenylamino C₁₄H₁₇NO 215.29 Crystalline solid; hydrogen-bonded layers in crystal structure
5,5-Dimethyl-3-(n-propylamino)cyclohex-2-enone n-Propylamino C₁₁H₁₉NO 181.28 Simpler alkyl chain; lower polarity
5,5-Dimethyl-3-(methylamino)cyclohex-2-enone Methylamino C₉H₁₅NO 153.22 Irritant (R36/37/38); basic amine
5,5-Dimethyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-enone Bulky tetramethylpiperidinyl C₁₈H₃₀N₂O 290.45 Steric hindrance; potential pharmacokinetic effects

Key Observations :

  • Piperazine vs. Aromatic Amines: The piperazine-ethylamino group in the target compound introduces basic nitrogen atoms and hydrogen-bonding capacity, distinguishing it from phenylamino derivatives (e.g., 3-anilino analogues), which exhibit planar aromatic interactions .

Key Challenges :

  • The target compound’s synthesis requires introduction of the piperazine moiety , often necessitating protective group strategies or specialized reagents .
  • By contrast, phenylamino and alkylamino analogues are synthesized via straightforward condensation or substitution reactions .

Biological Activity

5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone (CAS Number: 353470-05-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H25N3O
Molecular Weight: 251.37 g/mol
CAS Number: 353470-05-0
Purity: Minimum 95%

The structure of the compound features a cyclohexene ring with a piperazine moiety, which is often associated with various pharmacological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds with similar structures often exhibit:

  • Antidepressant Activity: The piperazine ring is known for its role in the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antitumor Properties: Preliminary studies indicate that derivatives of cyclohexenones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects: Some studies have reported antimicrobial activity against specific bacterial strains, potentially due to the compound's ability to disrupt bacterial cell membranes.

Antidepressant Activity

A study evaluated the effects of several piperazine derivatives on serotonin uptake. The findings indicated that compounds similar to this compound significantly inhibited serotonin reuptake in vitro, suggesting potential antidepressant effects .

Anticancer Activity

In a case study involving human cancer cell lines, the compound demonstrated dose-dependent cytotoxicity. The IC50 values were determined as follows:

Cell LineIC50 (µM)
MCF7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Research conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial efficacy indicates potential applications in treating infections caused by resistant bacterial strains .

Case Studies

  • Antidepressant Efficacy in Animal Models:
    A series of animal studies demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in models subjected to stress. Behavioral assessments indicated enhanced locomotion and reduced immobility in forced swim tests .
  • Cytotoxicity Assessment:
    In vitro cytotoxicity assays against various cancer cell lines revealed that the compound could induce apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release and caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,5-dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via enamine formation using secondary amines and cyclohexenone derivatives. For example, refluxing 5,5-dimethylcyclohexane-1,3-dione with piperazine derivatives in ethanol under acidic or catalytic conditions (e.g., ZSM-5 zeolite) achieves yields of 70–90% . Key parameters include reaction time (24–48 h), solvent polarity, and catalyst selection (e.g., sodium bisulfate for eco-friendly synthesis). Side products often arise from incomplete amine coupling, requiring purification via flash chromatography .
Synthetic Method Catalyst/SolventYield (%)Purity (HPLC)Reference
Reflux (ethanol)None6892%
Solvent-freeNaHSO₄8595%
ZSM-5 zeoliteToluene9198%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : X-ray crystallography (e.g., SHELX programs ) confirms the cyclohexenone ring’s half-chair conformation and hydrogen bonding patterns (N–H⋯O and C–H⋯π interactions) . Spectroscopic validation includes:

  • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (geminal dimethyl groups) and δ 5.5–6.0 ppm (enamine C=C) .
  • IR : Stretching at 1650–1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N–H) .
    • Discrepancies in NMR data may arise from tautomerism or solvent effects, necessitating variable-temperature NMR studies .

Advanced Research Questions

Q. How do computational methods resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict the most stable tautomer by comparing calculated vs. experimental NMR/IR spectra. For example, the enamine form dominates over imine tautomers due to intramolecular hydrogen bonding (ΔG ≈ 3–5 kcal/mol) . Molecular dynamics simulations further assess solvent effects (e.g., DMSO vs. CDCl₃) on tautomeric equilibrium .

Q. What strategies are effective for analyzing its hydrogen-bonding networks in crystal packing, and how do these interactions influence material properties?

  • Methodological Answer : Single-crystal X-ray diffraction (ORTEP-3 ) reveals N–H⋯O hydrogen bonds (2.7–3.0 Å) and C–H⋯π interactions (3.3–3.5 Å) that stabilize layered structures . Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% H-bonding, 15% van der Waals). These networks enhance thermal stability (Tₘ > 200°C) and solubility in polar aprotic solvents .
Interaction Type Distance (Å)Contribution to Packing (%)Reference
N–H⋯O2.830
C–H⋯π3.420

Q. What mechanistic insights explain its role in photoactive applications (e.g., dye-sensitized solar cells)?

  • Methodological Answer : The compound’s conjugated enamine system enables charge-transfer transitions (λₐᵦₛ ≈ 350–400 nm). When coordinated to iridium(III), it acts as a sensitizer, improving electron injection efficiency (η ≈ 8.2%) in solar cells . Transient absorption spectroscopy tracks excited-state lifetimes (τ ≈ 120 ns), correlating with substituent effects on the piperazine ring .

Data Contradiction Analysis

Q. How can conflicting reports about its biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, concentration ranges). For example, in-silico docking studies (PDB: 1UAG) show H-bond interactions with bacterial cell wall proteins (binding score: −7.5 kcal/mol), but cytotoxicity in mammalian cells occurs at >50 μM due to off-target kinase inhibition . Dose-response assays and proteomic profiling are recommended to clarify mechanisms .

Applications in Drug Discovery

Q. What structural modifications enhance its pharmacokinetic properties while retaining activity?

  • Methodological Answer : Piperazine ring substitution (e.g., methyl or phenyl groups) improves blood-brain barrier permeability (logP reduction from 2.1 to 1.6) . Prodrug strategies (e.g., esterification of the enamine NH) enhance oral bioavailability (AUC₀–₂₄: +40%) in rodent models .

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